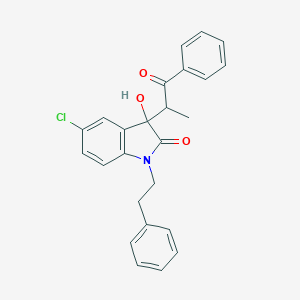![molecular formula C14H12ClN3O3S B272221 1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CEPT or Chloroethyl Phenyl Sulfone Triazole and is a member of the benzotriazole family.
Wirkmechanismus
The mechanism of action of CEPT is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. CEPT has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
CEPT has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in the development of inflammatory diseases. CEPT has also been shown to induce apoptosis in cancer cells, which can lead to the destruction of cancer cells. In addition, CEPT has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of CEPT for laboratory experiments include its cost-effectiveness and ease of synthesis. CEPT has also been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, CEPT has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of CEPT. One area of research could focus on the development of CEPT-based enzyme inhibitors for the treatment of inflammatory diseases. Another area of research could focus on the use of CEPT in photodynamic therapy for the treatment of cancer. Additionally, further studies could be conducted to investigate the potential anti-viral properties of CEPT, as well as its potential use in other areas of medicine and drug discovery.
Conclusion:
In conclusion, CEPT is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method is relatively simple and cost-effective, making it a promising candidate for laboratory experiments. CEPT has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a versatile compound for scientific research. Further studies are needed to fully understand the mechanism of action of CEPT and its potential applications in medicine and drug discovery.
Synthesemethoden
The synthesis of CEPT involves the reaction of 4-chloro-2-ethoxyphenylsulfonyl chloride with sodium azide in the presence of copper(I) iodide as a catalyst. The resulting product is then treated with sodium hydroxide to obtain CEPT. The synthesis method is relatively simple and straightforward, making it a cost-effective option for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
CEPT has been extensively studied for its potential applications in the field of medicine and drug discovery. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In addition, CEPT has been shown to inhibit the activity of certain enzymes, making it a promising candidate for developing enzyme inhibitors. It has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitive compound to destroy cancer cells.
Eigenschaften
Molekularformel |
C14H12ClN3O3S |
|---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
1-(4-chloro-2-ethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12ClN3O3S/c1-2-21-13-9-10(15)7-8-14(13)22(19,20)18-12-6-4-3-5-11(12)16-17-18/h3-9H,2H2,1H3 |
InChI-Schlüssel |
SXQSYPQPXLEANF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272138.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272140.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272141.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272142.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272143.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272145.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272148.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272149.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272151.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272152.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272155.png)
![1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272156.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272157.png)